molecular formula C5H3BrN2O2 B095591 3-Bromo-5-nitropyridine CAS No. 15862-30-3

3-Bromo-5-nitropyridine

Cat. No. B095591
CAS RN: 15862-30-3
M. Wt: 202.99 g/mol
InChI Key: WHYJVHQKKJHXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitropyridine is a compound that serves as an intermediate in the synthesis of various pharmaceutical and pesticide products. It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. This compound has been the subject of various studies due to its potential applications and its role in chemical reactions, particularly in the field of organic synthesis and material science.

Synthesis Analysis

The synthesis of derivatives of 3-Bromo-5-nitropyridine has been explored in several studies. For instance, the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation has been optimized for large-scale production, ensuring safety and reproducibility . Additionally, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are substituted with a nitropyridine group, has been reported. These compounds can undergo rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine .

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies have been conducted to understand the molecular structure of 3-Bromo-5-nitropyridine derivatives. Density Functional Theory (DFT) calculations have been used to obtain vibrational frequencies and to compare them with experimental FT-IR and FT-Raman spectral data. These studies provide insights into the molecular equilibrium geometry, electronic characteristics, and vibrational properties of the compound .

Chemical Reactions Analysis

3-Bromo-5-nitropyridine and its derivatives participate in various chemical reactions. For example, nucleophilic substitution reactions with amines have been observed, leading to unexpected nitro-group migration products. The reaction conditions, such as the choice of solvent and base, significantly influence the outcome of these reactions . Additionally, the compound has been used in cross-coupling reactions to synthesize biaryl structures, which are important in the development of antitumor antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-nitropyridine derivatives have been extensively studied. The compound's vibrational spectra, molecular geometry, and electronic properties have been characterized using various spectroscopic methods and theoretical calculations. These studies have revealed properties such as HOMO-LUMO energies, chemical potential, and global hardness, which are indicative of the compound's reactivity and stability. The compound's potential as a non-linear optical (NLO) material has also been evaluated based on its high first-order hyperpolarizability and dipole moment .

Case Studies and Toxicity

A rare case of 5-bromo-2-nitropyridine poisoning has been reported, highlighting the compound's toxic effects when absorbed through the skin and respiratory tract. The patient developed severe symptoms, including methemoglobinemia and delayed encephalopathy, underscoring the need for caution when handling such compounds .

Scientific Research Applications

  • Synthesis and Safety in Large Scale Production

    5-Bromo-2-nitropyridine, a compound similar to 3-Bromo-5-nitropyridine, has been synthesized via hydrogen peroxide oxidation in large-scale production. This process initially faced challenges such as low conversion and high impurity content but was optimized for consistent and safe production (Agosti et al., 2017).

  • Toxicity and Health Implications

    A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, highlighting its absorption through the skin and respiratory tract, causing methemoglobinemia and delayed encephalopathy (Shi et al., 2022).

  • Computational Analysis and Biological Significance

    Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, closely related to 3-Bromo-5-nitropyridine, have explored its molecular structure, energy, and spectroscopic properties. Its biological importance was investigated through molecular docking with target proteins, revealing potential as a centromere associated protein inhibitor (Arulaabaranam et al., 2021).

  • Vibrational and Molecular Structure Analysis

    Studies on 2-Amino-3-bromo-5-nitropyridine have involved experimental and theoretical investigations into its molecular structure, vibrational characteristics, and potential as a non-linear optical material (Abraham et al., 2017).

  • Spectroscopic Studies for Chemical Analysis

    Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine have been recorded and analyzed for detailed interpretations of its vibrational characteristics (Sundaraganesan et al., 2005).

  • Photophysical and Optical Properties

    The structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine have been examined, revealing its stability changes based on the solvent environment and its potential applications in optical materials (Gündüz & Kurban, 2018).

Safety And Hazards

3-Bromo-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

3-bromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJVHQKKJHXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376553
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitropyridine

CAS RN

15862-30-3
Record name 3-Bromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitropyridine
Reactant of Route 2
3-Bromo-5-nitropyridine
Reactant of Route 3
3-Bromo-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-nitropyridine
Reactant of Route 5
3-Bromo-5-nitropyridine
Reactant of Route 6
3-Bromo-5-nitropyridine

Citations

For This Compound
93
Citations
CS Abraham, JC Prasana, S Muthu - Spectrochimica Acta Part A: Molecular …, 2017 - Elsevier
… The nitropyridine and in particular 2-amino 3-bromo 5-nitropyridine has various properties … chemical calculations for 2-Amino-3-bromo-5-nitropyridine have not been reported so far. The …
Number of citations: 101 www.sciencedirect.com
EV Brown, HT Burke - Journal of the American Chemical Society, 1955 - ACS Publications
… 2-Hydroxy-3-bromo-5-nitropyridine: colorless needles, mp 221-223, yield 85%; also obtained by diazotization of 2-amino-3-bromo-5-nitropyridine.9 Anal. …
Number of citations: 8 pubs.acs.org
JD Reinheimer, JT Gerig, R Garst… - Journal of the American …, 1962 - ACS Publications
The rate of displacement of the halogen in 2-halo-5-nitropyridmes by water in 5-10 M sulfuric acid, acetic acid-water and dioxane-water has been investigated. The rate decreased with …
Number of citations: 19 pubs.acs.org
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
The nitration of some mono‐substituted derivatives of pyridine‐N‐oxide containing a bromine atom, an ethoxy‐ or a methyl‐group in positions 2 or 3, has been investigated. When these …
Number of citations: 63 onlinelibrary.wiley.com
J Cerbulis - Journal of the American Chemical Society, 1955 - ACS Publications
… 2-Hydroxy-3-bromo-5-nitropyridine: colorless needles, mp 221-223, yield 85%; also obtained by diazotization of 2-amino-3-bromo-5-nitropyridine.9 Anal. …
Number of citations: 12 pubs.acs.org
M Antoine, M Czech, M Gerlach, E Guenther… - …, 2011 - thieme-connect.com
… 4-Amino-3-bromo-5-nitropyridine (8) could also be obtained by aromatic nitramine … As previously suggested, reduction of 4-amino-3-bromo-5-nitropyridine (8) with tin(II) chloride in …
Number of citations: 20 www.thieme-connect.com
KR Santhy, MD Sweetlin, S Muthu, CS Abraham… - Chemical Data …, 2019 - Elsevier
In this work, FT-IR and FT-Raman spectra of 2 acetylamino -5-bromo 4 methyl pyridine were carried out by using DFT/B3LYP method with 6-311++G(d,p) basis set. The geometric …
Number of citations: 24 www.sciencedirect.com
R Csuk, S Sommerwerk, J Wiese, C Wagner… - … für Naturforschung B, 2012 - degruyter.com
A previously unknown dimer of the well-established analgesic flupirtine has been found, and its structure was revealed by ESI-MS, NMR spectroscopy and an independent synthesis. …
Number of citations: 7 www.degruyter.com
ZI Aksel'rod, VM Berezovskii - Russian Chemical Reviews, 1970 - iopscience.iop.org
… takes place under very severe conditions—with potassium nitrate in 10% oleum at 270C in the presence of iron as a catalyst—and leads to the formation of 3-bromo-5-nitropyridine in 7…
Number of citations: 15 iopscience.iop.org
M Nappi, A Hofer, S Balasubramanian, M Gaunt - 2020 - chemrxiv.org
Selective chemistry that modifies the structure of DNA and RNA is essential to understanding the role of epigenetic modifications. We report a visible-light-activated photocatalytic …
Number of citations: 3 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.